4-(1-Methoxyethyl)piperidine hydrochloride
Description
4-(1-Methoxyethyl)piperidine hydrochloride is a piperidine derivative characterized by a 1-methoxyethyl substituent (-CH₂CH₂OCH₃) at the 4-position of the piperidine ring, with a hydrochloride counterion. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and biological relevance, particularly in central nervous system (CNS) targeting, receptor modulation, and enzyme inhibition. The 1-methoxyethyl group introduces steric and electronic effects that influence solubility, metabolic stability, and binding affinity.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
4-(1-methoxyethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(10-2)8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H |
InChI Key |
KMQMCNLBOZZQMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCNCC1)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxyethyl)piperidine hydrochloride typically involves the reaction of 4-piperidone with methoxyethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxyethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of 4-(1-Methoxyethyl)piperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(1-Methoxyethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the 4-position of piperidine significantly impacts molecular weight, solubility, and reactivity. Key examples include:
Key Observations :
- Substituent Size : Bulky groups (e.g., diphenylmethoxy) reduce solubility but may improve receptor selectivity.
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) increases lipophilicity and resistance to enzymatic degradation .
- Ether Linkages : Methoxyethyl/methoxymethyl groups enhance water solubility compared to aromatic substituents .
Biological Activity
4-(1-Methoxyethyl)piperidine hydrochloride, also known as Mepivacaine, is a piperidine derivative primarily recognized for its applications as a local anesthetic. This compound has garnered attention due to its notable biological properties, including its analgesic efficacy, safety profile, and potential applications in various therapeutic areas.
- Molecular Formula : C15H23ClN2O
- Molecular Weight : 282.81 g/mol
- Appearance : White crystalline powder
- Melting Point : 240°C to 242°C
- Solubility : Soluble in water and alcohol
- pH Range : 4.5 to 6.0
This compound acts as a sodium channel blocker, inhibiting the influx of sodium ions during depolarization of neuronal membranes. This mechanism is crucial for its local anesthetic properties, providing effective pain relief by blocking nerve conduction in the targeted area.
Analgesic and Anesthetic Properties
The compound exhibits several key pharmacological features:
- Rapid Onset of Action : Provides quick relief from pain, making it suitable for various surgical procedures.
- Low Systemic Toxicity : The compound demonstrates a favorable safety profile with rare adverse reactions.
- Medium Duration of Action : While effective for short procedures, its duration may limit its use in longer surgeries.
Case Studies and Research Findings
-
Local Anesthesia in Dental Procedures :
- A study highlighted the effectiveness of Mepivacaine in dental anesthesia, showing comparable efficacy to other local anesthetics like lidocaine but with less systemic toxicity.
-
Effects on Diabetic Hyperalgesia :
- Research indicated that this compound could alleviate pain associated with diabetic hyperalgesia, suggesting potential benefits beyond standard anesthesia.
- Synthesis of Derivatives :
Applications in Scientific Research
This compound is not only utilized as a local anesthetic but also serves as a template for developing novel compounds with potential therapeutic effects. Its derivatives are being studied for:
Limitations and Future Directions
Despite its advantages, there are limitations that warrant further research:
- Duration of Effectiveness : The medium duration may not be suitable for all surgical needs.
- Variable Onset Times : Inconsistent onset can affect clinical outcomes.
Future research should focus on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
